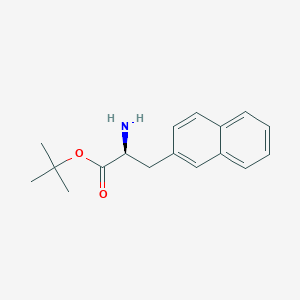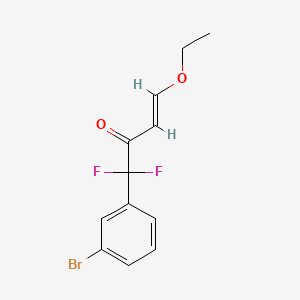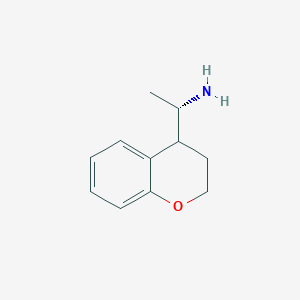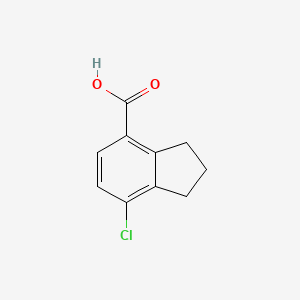![molecular formula C9H11F3N2 B15316131 (2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . These methods require specific reaction conditions, such as the use of copper catalysts and controlled temperatures, to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that can be efficiently carried out in large reactors. The direct fluorination method and the building-block method are commonly employed, depending on the desired target compound . These methods are optimized to meet the growing demand for trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring structure.
Fluazifop-butyl: An agrochemical containing the trifluoromethylpyridine moiety.
Uniqueness
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinctive chemical and biological properties .
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-6(13)4-7-2-3-14-5-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m1/s1 |
Clave InChI |
GJQAXSOTQQMWLS-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CC1=C(C=NC=C1)C(F)(F)F)N |
SMILES canónico |
CC(CC1=C(C=NC=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


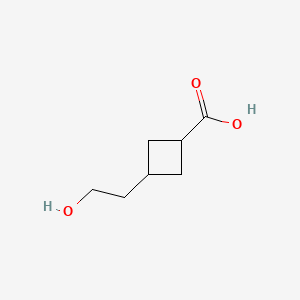
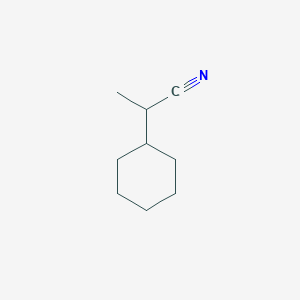
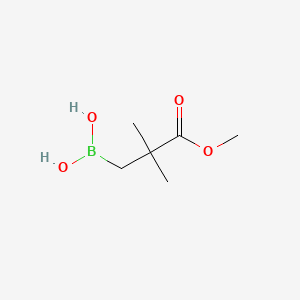
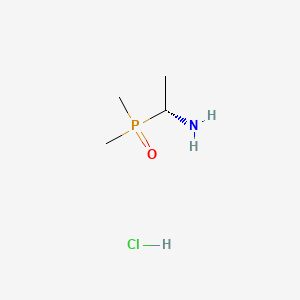
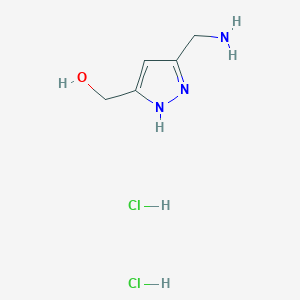
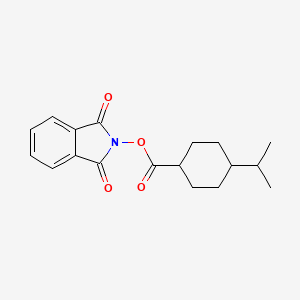
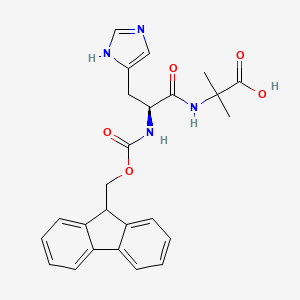
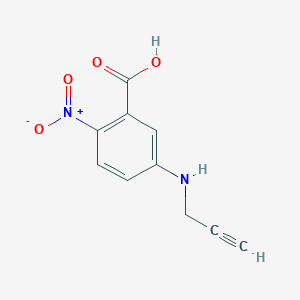
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
